molecular formula C10H16N2O3 B8353595 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No. B8353595
M. Wt: 212.25 g/mol
InChI Key: RASXUNGMAREXCK-UHFFFAOYSA-N
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Patent
US07452886B2

Procedure details

To a solution of 2,4-dioxo-1-oxa-3,8-diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester (24.4 g, 80 mmol) in DMSO (240 ml), potassium carbonate (16.5 g, 120 mmol) and bromopropane (11 ml, 120 mmol) are added to the mixture at ambient temperature. The reaction mixture is stirred at ambient temperature for 12 h, quenched with water and extracted with AcOEt:ether (1:1 (v/v)). The combined extracts are washed with brine, dried over magnesium sulfate, filtrated and concentrated. The residue is purified by column chromatography on silica gel using n-hexane:AcOEt=2:1 (v/v). to give 21.2 g of desired product in 76% yield. Rf=0.8 (n-hexane:AcOEt=1:1). To white solid (21.2 g) and 10% Pd/C (3 g), MeOH (300 ml) is added. The reaction mixture is stirred at ambient temperature for 18 h under H2. After the filtration, the solvent is evaporated down to give the desired product.
Name
2,4-dioxo-1-oxa-3,8-diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:22][CH2:21][C:14]2([O:18][C:17](=[O:19])[NH:16][C:15]2=[O:20])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:30][CH2:31][CH3:32]>CS(C)=O>[CH2:30]([N:16]1[C:15](=[O:20])[C:14]2([CH2:13][CH2:12][NH:11][CH2:22][CH2:21]2)[O:18][C:17]1=[O:19])[CH2:31][CH3:32] |f:1.2.3|

Inputs

Step One
Name
2,4-dioxo-1-oxa-3,8-diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester
Quantity
24.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC2(C(NC(O2)=O)=O)CC1
Name
Quantity
16.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
11 mL
Type
reactant
Smiles
BrCCC
Name
Quantity
240 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt:ether (1:1 (v/v))
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CC)N1C(OC2(C1=O)CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 124.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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